Cyclosporin G

描述

环孢素G,也称为环孢素G,是一种合成肽,是环孢素A的衍生物。它是一种钙调磷酸酶抑制剂,主要由诺华制药公司开发。 环孢素G已被研究用于其在免疫系统疾病、皮肤和肌肉骨骼疾病以及移植排斥、类风湿性关节炎和系统性红斑狼疮等疾病中的潜在治疗应用 .

准备方法

环孢素G是通过涉及氨基酸环化的复杂过程合成的。合成路线通常涉及使用L-正缬氨酸、N-甲基甘氨酸、N-甲基-L-亮氨酸、L-缬氨酸和其他氨基酸。 反应条件通常需要特定的温度和溶剂来确保环状肽结构的正确形成 . 环孢素G的工业生产方法与其他环状肽的生产方法类似,涉及大规模肽合成和纯化技术 .

化学反应分析

环孢素G经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷烃等取代试剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,环孢素G的氧化会导致羟基化衍生物的形成 .

科学研究应用

Immunosuppressive Applications

Renal Transplantation

Cyclosporin G has been investigated as a potential alternative to cyclosporin A in renal transplantation. A randomized pilot study involving ten patients demonstrated that while both drugs were effective in preventing acute rejection episodes, this compound exhibited a lower incidence of nephrotoxicity compared to cyclosporin A. Specifically, the study found that the interstitial volume was significantly greater in patients treated with this compound, suggesting a potentially safer profile in terms of renal function .

Comparative Studies

Research comparing the contractile effects of cyclosporin A and this compound on isolated rat glomeruli indicated that while both compounds induced contraction, cyclosporin A was more potent than this compound. This finding suggests that this compound may have a reduced impact on glomerular filtration rate changes associated with cyclosporin A treatment .

Neuroprotective Properties

This compound has been explored for its neuroprotective effects, particularly in traumatic brain injury models. Cyclosporin derivatives have shown promise in blocking the mitochondrial permeability transition pore formation, which is implicated in neuronal damage following traumatic injuries. This property positions this compound as a candidate for therapeutic interventions aimed at minimizing neuronal loss during such events .

Clinical Case Studies and Trials

Pilot Study on Renal Transplantation

A notable clinical trial evaluated the use of this compound in renal transplant patients. The study concluded that while there were no significant advantages over cyclosporin A regarding rejection rates, the reduced nephrotoxicity profile makes this compound a viable option for further exploration in transplant protocols .

Neuroprotection Trials

Ongoing clinical studies are assessing the efficacy of formulations like NeuroSTAT (a specific formulation of cyclosporin) in reducing neuronal damage after traumatic brain injury. These studies aim to establish the safety and effectiveness of this compound-related compounds in neurological applications .

Summary of Research Findings

作用机制

环孢素G通过抑制钙调磷酸酶发挥作用。这种抑制阻止了活化T细胞核因子(NFAT)的去磷酸化和活化,NFAT是一种对T细胞活化至关重要的转录因子。 通过阻断这条途径,环孢素G有效地抑制了免疫反应,使其在预防器官排斥和治疗自身免疫性疾病方面非常有用 .

相似化合物的比较

环孢素G与其他钙调磷酸酶抑制剂(如环孢素A和他克莫司)类似。 它被认为比环孢素A的肾毒性更低,使其成为长期使用的潜在更安全替代品 . 其他类似化合物包括吡美莫司和西罗莫司,它们也作为免疫抑制剂起作用,但具有不同的分子靶点和作用机制 .

生物活性

Cyclosporin G (CsG) is a cyclic undecapeptide derived from fungi, closely related to the well-known immunosuppressant cyclosporin A (CsA). Although CsA has established clinical applications, particularly in organ transplantation due to its potent immunosuppressive properties, CsG presents a promising alternative with potentially reduced nephrotoxicity and side effects. This article explores the biological activity of CsG through various studies, highlighting its mechanisms of action, comparative efficacy, and structural characteristics.

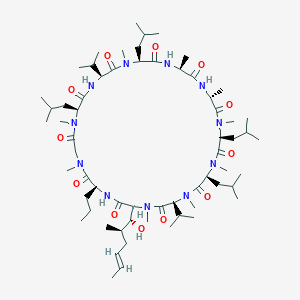

Structural Characteristics

The structure of CsG differs from CsA primarily at the second amino acid position, where L-α-aminobutyric acid replaces the corresponding residue in CsA. This minor modification significantly influences its biological activity and interaction with cellular targets. Crystal structure analyses have revealed that CsG adopts a unique cloverleaf motif, which lacks the hydrogen-bonded secondary structure features seen in CsA, indicating that even slight structural variations can lead to major functional differences .

CsG exhibits immunosuppressive properties similar to those of CsA by inhibiting T-cell activation and proliferation. It achieves this by binding to cyclophilin proteins within cells, which subsequently inhibits calcineurin—an enzyme crucial for activating T-cell transcription factors. This mechanism effectively reduces the production of interleukin-2 (IL-2) and other cytokines involved in immune response .

Comparative Studies

- Cell Line Studies : Research using pig kidney tubule cells (LLC-PK1) demonstrated that while CsA at a concentration of induced significant cytotoxic effects, CsG exhibited much less impact on cell growth and morphology under similar conditions. This suggests that CsG may have a more favorable safety profile concerning nephrotoxicity compared to CsA .

- In Vivo Trials : Animal studies have indicated that CsG maintains effective immunosuppression while causing fewer adverse effects. For instance, in models of renal transplantation, CsG demonstrated immunosuppressive efficacy comparable to that of CsA but with reduced nephrotoxic outcomes .

Efficacy and Safety Profile

The safety profile of CsG is particularly noteworthy. In various animal models, it has shown lower levels of nephrotoxicity compared to CsA, making it a potential candidate for clinical use in patients who are sensitive to the side effects associated with traditional cyclosporins. However, clinical trials in humans have not yet yielded conclusive results regarding its efficacy and safety compared to established treatments .

Data Table: Comparative Properties of Cyclosporins

| Property | Cyclosporin A | This compound | Cyclosporin H |

|---|---|---|---|

| Molecular Weight | 1202 Da | 1202 Da | 1202 Da |

| Nephrotoxicity | High | Low | Moderate |

| Immunosuppressive Efficacy | High | Moderate | High |

| Cytotoxicity (LLC-PK1) | Significant | Minimal | Significant |

Case Study 1: Renal Transplantation

In a study involving cadaveric renal transplantation, patients treated with CsG exhibited improved renal function compared to those treated with CsA, alongside fewer instances of acute rejection episodes. This underscores the potential of CsG as a safer alternative in transplant medicine .

Case Study 2: Autoimmune Disorders

Preliminary trials in patients with autoimmune disorders showed that CsG could effectively reduce disease activity while minimizing adverse effects commonly associated with long-term immunosuppressive therapy. Further research is needed to validate these findings across larger patient populations .

属性

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKGDQSIRSGUDJ-VSROPUKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74436-00-3 | |

| Record name | Geclosporin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GECLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CsG?

A1: Similar to CsA, CsG exhibits its immunosuppressive effects primarily by inhibiting T cell function. [] It achieves this by binding to cyclophilin, although with a lower affinity compared to CsA. [] CsG also binds to a 50-kDa binding protein (50-kDa BP). [] The binding affinities of CsG and its metabolites to both cyclophilin and 50-kDa BP correlate with their immunosuppressive potency, suggesting that these interactions are crucial for CsG's activity. []

Q2: How does CsG affect calcium signaling in T cells?

A3: CsG has been shown to inhibit the increase in cytosolic free calcium concentration ([Ca2+]i) induced by phytohemagglutinin (PHA) in T cells. [] This effect is similar to that observed with calcium channel blockers. [] Additionally, CsG can cause membrane depolarization, which might contribute to its inhibitory effect on PHA-induced changes in [Ca2+]i. []

Q3: What is the molecular formula and weight of CsG?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of CsG, they mention that it's a cyclic undecapeptide, similar to CsA. Given that CsG differs from CsA only in the substitution of norvaline for alpha-aminobutyric acid at the 2-position, its molecular formula is C62H111N11O12 and its molecular weight is 1218.6 g/mol.

Q4: Is there spectroscopic data available for CsG?

A5: Yes, researchers have employed various spectroscopic techniques to characterize CsG and its metabolites. These include: - Fast atom bombardment/mass spectroscopy (FAB/MS): Used to determine the structure and purity of CsG metabolites. [] - Proton nuclear magnetic resonance (1H NMR): Employed for structural assessment of CsG metabolites. [] - Carbon-13 nuclear magnetic resonance (13C NMR): Used alongside 1H NMR for comprehensive structural characterization of CsG metabolites. []

Q5: What is known about the stability of CsG in whole blood?

A6: Studies have shown that CsG demonstrates excellent stability in whole blood. Even after storage at ambient temperature or 4°C for up to 7 days, no significant decrease in CsG concentrations was observed. [] This stability is a significant advantage for therapeutic drug monitoring.

Q6: How is CsG absorbed and distributed in the body?

A7: CsG is rapidly absorbed following oral administration, as demonstrated in studies with healthy volunteers. [] The extent of absorption appears to be dose-independent. [] CsG exhibits a temperature-dependent distribution between erythrocytes and plasma. [] At therapeutic concentrations, the plasma/whole blood ratio remains relatively constant. []

Q7: How is CsG metabolized and excreted?

A8: CsG undergoes extensive metabolism, primarily through oxidative modifications at specific amino acid residues. [, , ] These metabolic pathways result in the formation of several metabolites, with GM1 (monohydroxylated CsG) and GM9 (9-hydroxylated CsG) being the major circulating metabolites in humans and various animal species. [, ] Excretion of CsG and its metabolites occurs primarily via the fecal route, with minimal renal excretion. [, ]

Q8: Are there any known differences in the pharmacokinetics of CsG compared to CsA?

A9: Yes, studies indicate that CsG might have a different pharmacokinetic profile compared to CsA. In a study with renal transplant recipients, CsG administration led to a less pronounced and sustained decrease in creatinine clearance (Clcr) over time compared to CsA. [] Additionally, the metabolite fraction in whole blood was significantly lower for CsG than for CsA. []

Q9: What are the implications of CsG's pharmacokinetic profile for therapeutic drug monitoring?

A10: The unique pharmacokinetic properties of CsG, including its distinct metabolic profile and potential differences in clearance compared to CsA, highlight the need for specific therapeutic drug monitoring guidelines. [] Using assays designed specifically for CsG is crucial to ensure accurate and reliable monitoring of drug exposure in patients. []

Q10: Are there any studies comparing the nephrotoxicity of CsG and CsA in animal models?

A12: Studies have consistently shown that CsG exhibits a lower potential for nephrotoxicity compared to CsA in animal models. [, , ] Both morphological and functional assessments of kidney function indicated significantly reduced nephrotoxicity with CsG, even at high dosages. []

Q11: Has CsG been evaluated in clinical trials for renal transplantation?

A13: Yes, CsG has been investigated in a pilot study involving renal transplant recipients. [] While the study demonstrated that immunosuppression after renal transplantation is achievable with CsG, it did not reveal significant advantages over CsA. [] All CsG-treated patients in the study experienced at least one acute rejection episode and some degree of nephrotoxicity. [] Notably, all CsG-treated patients showed signs of acute liver toxicity, which was dose-dependent and reversible. []

Q12: What analytical methods are available for measuring CsG concentrations?

A15: Several analytical methods have been developed and utilized for the quantification of CsG in biological fluids, including: - High-performance liquid chromatography (HPLC): Considered the gold standard for CsG measurement, offering high specificity and accuracy. [, , ] - Radioimmunoassay (RIA): Adapted from assays designed for CsA, RIA methods for CsG can be less specific due to cross-reactivity with metabolites. [, , ] - Fluorescence polarization immunoassay (FPIA): Similar to RIA, FPIA methods for CsG have been adapted from CsA assays and might exhibit cross-reactivity with metabolites, affecting their accuracy. [, , , ]

Q13: What are the challenges associated with using immunoassays for CsG measurement?

A16: A key challenge in utilizing immunoassays (both RIA and FPIA) for CsG quantification is the potential cross-reactivity with CsG metabolites. [, ] This cross-reactivity can lead to overestimation of CsG concentrations compared to HPLC measurements. [, ] It's important to consider these limitations when interpreting results from immunoassays, particularly in the context of therapeutic drug monitoring.

Q14: Does CsG interact with drug transporters?

A17: Yes, studies using a fluorescent CsG analogue in killifish renal proximal tubules suggest that CsG is a substrate for P-glycoprotein (P-gp), a multidrug transporter protein. [] This interaction could have implications for CsG's distribution and elimination.

Q15: Are there any known effects of CsG on drug-metabolizing enzymes?

A18: While specific information regarding CsG's interactions with drug-metabolizing enzymes is limited in the provided abstracts, research suggests that cytochrome P450 3A (CYP3A) might play a role in the metabolism of CsG, as well as CsA and FK506. [] Further investigation is needed to fully understand the potential for CsG to induce or inhibit drug-metabolizing enzymes.

Q16: How does CsG affect bone marrow colony formation?

A19: Studies have shown that both CsA and CsG can enhance the development of colonies from normal mouse bone marrow cells. [] This effect is thought to be mediated by the inhibition of an endogenous suppressor cell population that expresses Lyt-2.2. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。